molecular formula C15H30ClNO4 B1147581 Octanoyl L-Carnitine-d3 Chloride

Octanoyl L-Carnitine-d3 Chloride

Cat. No.: B1147581
M. Wt: 326.87 g/mol
InChI Key: MYMFUYYXIJGKKU-HZUATLIXSA-N
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Description

Octanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Octanoyl-L-carnitine chloride. It is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. This compound is primarily used as an internal standard for the quantification of octanoyl-L-carnitine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Target of Action

Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .

Mode of Action

The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .

Pharmacokinetics

The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.

Result of Action

The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of this compound are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .

Safety and Hazards

Octanoyl-L-carnitine-d3 Chloride may cause serious eye irritation and skin irritation . It may be harmful by inhalation, ingestion, or skin absorption and may cause respiratory system irritation .

Future Directions

Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl-L-carnitine-d3 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Octanoyl-L-carnitine chloride molecule. The deuteration process is typically carried out to affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

Industrial production of Octanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is usually stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Octanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives of Octanoyl-L-carnitine-d3 (chloride) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate quantification in mass spectrometry-based assays .

Properties

IUPAC Name

[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-HZUATLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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